Echinoynethiophene A

Descripción general

Descripción

Echinoynethiophene A (EchA) is a naturally occurring polycyclic aromatic hydrocarbon (PAH) found in the roots of the Chinese medicinal plant, Echinops giganteus. It is a derivative of phenanthrene and has been used in traditional Chinese medicine for centuries. EchA has been studied for its potential therapeutic effects, including its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer. In addition, it has been studied for its potential role in the prevention of cardiovascular disease, diabetes, and obesity.

Aplicaciones Científicas De Investigación

1. Phytochemical Research

Echinoynethiophene A was identified as a new thiophene in a study focusing on compounds isolated from the ethanol extract of Echinops grijisii roots. This discovery contributes to the broader understanding of the phytochemical composition of medicinal plants (Liu et al., 2002).

2. Anticancer Activity

Research on Echinophora platyloba DC, a related species, demonstrated its cytotoxic activity against mouse fibrosarcoma cell lines. This suggests potential applications in cancer treatment, highlighting the importance of compounds like this compound in medicinal plant research (Shahneh et al., 2013).

3. Ethnopharmacology and Traditional Medicine

This compound, as a compound in Echinops genus plants, is part of traditional Chinese medicine. Its use and research across various ethnic groups in China have been profiled, emphasizing its role in traditional healthcare systems (Parhat et al., 2014).

4. Immune Cell Activation

A study on Echinacea purpurea, a genus closely related to this compound-containing species, revealed its ability to activate immune cells in humans. This provides insight into the immunomodulatory potential of related compounds (Brush et al., 2006).

5. Neuroprotective and Cardiovascular Effects

Echinacoside, a compound from a related genus, showed neuroprotective and cardiovascular effects, suggesting similar potential in this compound-related research. This indicates a broad spectrum of therapeutic uses for compounds from these plants (Liu et al., 2018).

6. Vaccine Development

This compound-related studies in the Echinops genus contribute to vaccine development, especially in the prediction of antigen epitopes, showcasing its relevance in biomedical research (Xu et al., 2012).

7. Mitochondrial Biogenesis

Research on Echinochrome A, a related compound, showed it enhances mitochondrial biogenesis, indicating potential benefits for cellular energy production and health, which might be applicable to this compound research (Jeong et al., 2014).

8. Exercise Capacity Improvement

A study on Echinochrome A demonstrated its ability to improve exercise capacity during short-term endurance training in rats, suggesting a potential area for this compound research in enhancing physical performance (Seo et al., 2015).

Mecanismo De Acción

Target of Action

Echinoynethiophene A is an antibacterial compound that primarily targets the bromodomain of transiliensis . The bromodomain is a protein module that recognizes acetylated lysine residues, playing a crucial role in regulating gene transcription.

Mode of Action

This compound inhibits bacterial growth by binding to the bromodomain of transiliensis . This interaction disrupts the normal function of the bromodomain, leading to the inhibition of bacterial growth.

Biochemical Pathways

It’s known that the compound’s action is based on the inhibition of b-(1,3)-d-glucan synthesis that builds the fungal cell wall . This disruption of the cell wall synthesis leads to the death of the bacteria, thereby inhibiting their growth.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . It has also been shown to inhibit mosquito larvae development in ethanol extract . These effects are likely due to the compound’s interaction with the bromodomain of transiliensis and its inhibition of b-(1,3)-D-glucan synthesis.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Echinoynethiophene A is known for its wide range of biological properties, such as antimicrobial, antiviral, and insecticidal activities . It inhibits bacterial growth by binding to the bromodomain of transiliensis

Cellular Effects

This compound has been shown to inhibit mosquito larvae development in ethanol extract and inhibit the growth of bacteria in a laboratory setting

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bromodomain of transiliensis, leading to the inhibition of bacterial growth

Propiedades

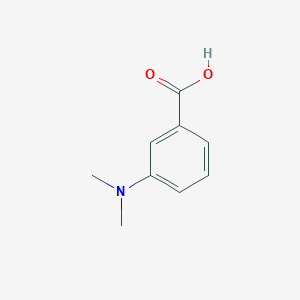

IUPAC Name |

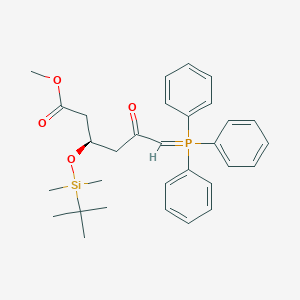

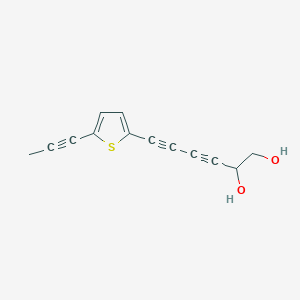

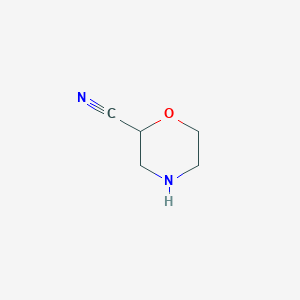

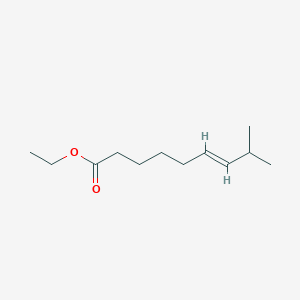

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of echinoynethiophene A?

A1: The abstract itself does not provide the detailed structure of this compound. It only states that it is a "new thiophene" []. To determine its molecular formula, weight, and spectroscopic data, further investigation into related publications or databases would be necessary.

Q2: Where was this compound discovered?

A2: this compound was isolated from the ethanol extract of the roots of Echinops grijisii Hance, a plant species [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)